molecular formula C6H4FNO B1315728 5-Fluoronicotinaldehyde CAS No. 39891-04-8

5-Fluoronicotinaldehyde

Cat. No.: B1315728
CAS No.: 39891-04-8
M. Wt: 125.1 g/mol
InChI Key: FEPXZFGQVDIXMZ-UHFFFAOYSA-N
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Description

5-Fluoronicotinaldehyde: is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO . It is characterized by the presence of a fluorine atom at the fifth position and a formyl group (CHO) at the third position of the pyridine ring. This compound is known for its unique electronic and steric properties, which make it valuable in various scientific research fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronicotinaldehyde typically involves the formylation of 5-fluoropyridine. Common formylating agents used in this process include the Vilsmeier-Haaf reaction and the Duff reaction. These reactions are carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient formylating agents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through standard techniques such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-Fluoropyridine-3-carboxylic acid.

    Reduction: 5-Fluoropyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoronicotinaldehyde is widely used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, leading to the formation of more complex heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles.

Biology and Medicine: In medicinal chemistry, the presence of the fluorine atom introduces unique electronic properties that can enhance the biological activity of drug candidates. Research has explored its potential as a scaffold for designing novel drugs targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: The compound is also used in the synthesis of agrochemicals, including herbicides and insecticides. Its unique properties make it a valuable intermediate in the production of biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Fluoronicotinaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the electron-withdrawing fluorine atom. These properties allow it to interact with specific molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

  • 5-Fluoronicotinaldehyde
  • 3-Fluoropyridine-5-carboxaldehyde
  • 2-Fluoropyridine-3-carbaldehyde

Comparison: Compared to other similar compounds, this compound is unique due to the specific positioning of the fluorine atom and the formyl group on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPXZFGQVDIXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556450
Record name 5-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-04-8
Record name 5-Fluoronicotinaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-04-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a mixture of 3.5 g of ethyl 5-fluoronicotinate (21 mmol) in 80 mL of dry toluene at −78° C. under nitrogen was added 42 mL of 1.0M DIBAL in toluene dropwise with stirring. The mixture was stirred at −78° C. for 3 h and the excess DIBAL was quenched by adding 0.5 mL of EtOAc. The mixture was allowed to warm to room temperature and 100 mML of water was added. The mixture was filtered through celite and the filter cake washed with 3×10 mL of toluene. The layers were separated and the organic phase was washed with brine, dried (MgSO4) and loaded onto a column (silica gel). The product was purified by eluting with 20%-35% EtOAc in hexanes to give 700 mg of 5-fluoro-3-pyridinecarboxaldehyde and 2.0 g of un-reacted starting material.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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